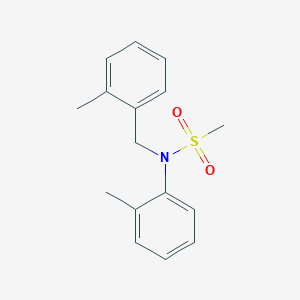
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone, also known as MNAC, is a thiosemicarbazone derivative that has gained attention in the scientific community due to its potential applications in cancer research. This compound has shown promising results as a potential anticancer agent, particularly in the treatment of leukemia and other hematological malignancies. In
Mechanism of Action
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair in cancer cells. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has been found to have minimal toxicity in normal cells, which is a promising characteristic for an anticancer agent. It has also been shown to exhibit anti-inflammatory properties and to inhibit the growth of certain bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone research. One area of interest is the development of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone analogs that exhibit improved solubility and potency. Another area of interest is the investigation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone as a potential treatment for other types of cancer, such as lung and colon cancer. Additionally, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone could be studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Synthesis Methods
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone can be synthesized through a multi-step process that involves the reaction of 4-methyl-1-piperazinecarboxaldehyde with 3-nitrobenzaldehyde in the presence of thiosemicarbazide. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde thiosemicarbazone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for an anticancer agent.
properties
IUPAC Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-17-4-6-18(7-5-17)11-3-2-10(8-12(11)19(20)21)9-15-16-13(14)22/h2-3,8-9H,4-7H2,1H3,(H3,14,16,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMYDCKEPZMKZ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)


![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)



![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)